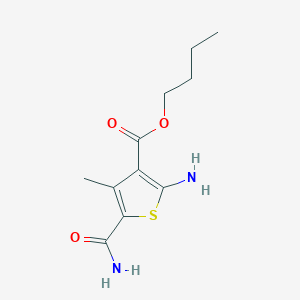

4'-Bromo-3-(4-thiomethylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4'-Bromo-3-(4-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various brominated compounds and their synthesis, which can be related to the target compound in terms of the bromination process and the presence of a phenyl group. For instance, the synthesis of brominated thiophenes and benzo[b]thiophenes is described, which are sulfur heterocycles similar to the thiomethyl group in the target compound . Additionally, the synthesis of 4-bromo-4'-hydroxybiphenyl is discussed, which shares the bromophenyl component .

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the papers. For example, a practical one-pot synthesis of highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes is reported, which involves a Pd-catalyzed C-S bond formation followed by heterocyclization . Similarly, a one-pot synthesis of benzo[b]thiophenes from 1,3-bis(het)aryl-1,3-monothiodiketones and o-bromoiodoarenes is described, using copper-catalyzed C-S coupling and palladium-catalyzed intramolecular coupling . These methods could potentially be adapted for the synthesis of "4'-Bromo-3-(4-thiomethylphenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds and their characterization is a focus in several papers. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using spectroscopic techniques and X-ray diffraction, and its molecular geometry was optimized using DFT . This approach could be applied to determine the molecular structure of "4'-Bromo-3-(4-thiomethylphenyl)propiophenone" and to predict its reactivity and properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For example, the electropolymerization of a brominated dithienothiophene derivative is discussed, which could be related to the reactivity of the thiomethylphenyl group in the target compound . Additionally, the synthesis of 4-bromo-4'-hydroxybiphenyl involves bromination after esterification, which is a reaction that could be relevant to the synthesis or functionalization of "4'-Bromo-3-(4-thiomethylphenyl)propiophenone" .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are explored in the papers. For example, the electrochromic behavior of a brominated dithienothiophene polymer is investigated, which could provide insights into the electronic properties of "4'-Bromo-3-(4-thiomethylphenyl)propiophenone" . The synthesis and characterization of a novel brominated indeno[1,2-b]thiophene derivative are also reported, which includes an analysis of its physical properties . These studies could inform the expected properties of the target compound, such as its stability, reactivity, and potential applications.

Applications De Recherche Scientifique

Environmental and Toxicological Studies

- Environmental Presence and Toxicology of Brominated Compounds : Studies on tribromophenol, a brominated compound, focus on its environmental concentrations, toxicokinetics, and toxicodynamics, highlighting the ubiquity of such compounds in the environment and their potential toxic effects (Koch & Sures, 2018) Environmental pollution.

Synthetic Applications

- Synthesis of Brominated Biphenyls : Research into practical synthesis methods for brominated biphenyls, key intermediates in the manufacture of pharmaceuticals, showcases the importance of developing efficient synthetic routes for brominated organic molecules (Qiu et al., 2009) Organic Preparations and Procedures International.

Biological Effects

- Pharmacological Effects of Brominated Flame Retardants : The occurrence, risks, and the need for further research on novel brominated flame retardants in indoor environments, consumer goods, and food are critically reviewed, emphasizing the biological impact of such compounds (Zuiderveen, Slootweg, & de Boer, 2020) Chemosphere.

Chemosensors

- Development of Fluorescent Chemosensors : Research on compounds based on 4-methyl-2,6-diformylphenol demonstrates the use of brominated and related structures in developing chemosensors for detecting various analytes, highlighting the application in chemical sensing technologies (Roy, 2021) Coordination Chemistry Reviews.

Propriétés

IUPAC Name |

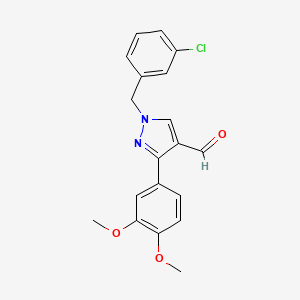

1-(4-bromophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJWACAKGRLUDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644373 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(4-thiomethylphenyl)propiophenone | |

CAS RN |

898781-06-1 |

Source

|

| Record name | 1-Propanone, 1-(4-bromophenyl)-3-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)